4-(2,5-Dioxopirrolidin-1-il)benzoato de etilo

Descripción general

Descripción

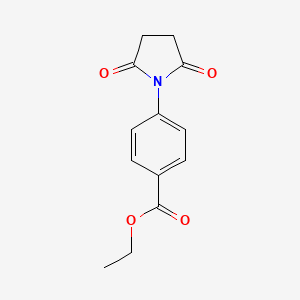

“Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate” is a chemical compound with the molecular formula C13H13NO4 . It is related to a group of compounds that have shown potent anticonvulsant properties . The compound can also be used in the synthesis of a series of biologically active molecules .

Molecular Structure Analysis

The molecular structure of “Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate” consists of 13 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The InChI code for the compound is 1S/C13H13NO4/c1-2-18-13(17)9-3-5-10(6-4-9)14-11(15)7-8-12(14)16/h3-6H,2,7-8H2,1H3 .

Chemical Reactions Analysis

The specific chemical reactions involving “Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate” are not detailed in the sources retrieved. However, related compounds have been used in various chemical reactions, such as the synthesis of biologically active molecules .

Physical And Chemical Properties Analysis

“Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate” has a molecular weight of 247.25 g/mol . The compound has a melting point of 160 - 161 degrees Celsius . Other physical and chemical properties such as solubility, density, and boiling point are not provided in the sources retrieved.

Aplicaciones Científicas De Investigación

Investigación Anticonvulsiva

El compuesto se ha utilizado en la síntesis de nuevos anticonvulsivos . Se descubrió una serie específica de derivados híbridos originales de pirrolidina-2,5-diona con potentes propiedades anticonvulsivas . Se demostró la actividad anticonvulsiva más potente y un perfil de seguridad favorable para un compuesto específico .

Manejo del Dolor

El compuesto ha mostrado potencial en el manejo del dolor . Se demostró que es eficaz en la prueba de formalina de dolor tónico, el modelo de dolor inducido por capsaicina y el modelo de dolor neuropático inducido por oxaliplatino (OXPT) en ratones .

Inhibición de las Corrientes de Calcio

Se ha encontrado que el compuesto inhibe las corrientes de calcio mediadas por los canales Cav 1.2 (tipo L) . Este mecanismo de acción podría tener implicaciones en varios trastornos neurológicos.

Estabilidad Metabólica

El compuesto ha mostrado una alta estabilidad metabólica en microsomas hepáticos humanos . Esta propiedad es crucial para el desarrollo de nuevos fármacos.

Hepatotoxicidad Despreciable

El compuesto ha demostrado una hepatotoxicidad despreciable . Esto lo convierte en una opción más segura para el desarrollo de fármacos.

Inhibición Débil de las Isoformas del Citocromo P450

El compuesto ha mostrado una inhibición relativamente débil de las isoformas CYP3A4, CYP2D6 y CYP2C9 del citocromo P450, en comparación con los compuestos de referencia . Esta propiedad reduce el riesgo de interacciones medicamentosas.

Mecanismo De Acción

Target of Action

A structurally similar compound, 4-(2,5-dimethyl-1h-pyrrol-1-yl)-n-(2,5-dioxopyrrolidin-1-yl) benzamide, has been found to improve monoclonal antibody production in chinese hamster ovary cells . This suggests that Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate may also interact with cellular processes related to protein production.

Mode of Action

The related compound mentioned above was found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate may have a similar effect on cellular metabolism.

Biochemical Pathways

The related compound was found to suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . This suggests that Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate may also influence glycosylation pathways.

Result of Action

The related compound was found to increase monoclonal antibody production , suggesting that Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate may have a similar effect.

Safety and Hazards

The safety and hazards associated with “Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate” are not detailed in the sources retrieved. However, related compounds have shown a favorable safety profile in preclinical studies .

Direcciones Futuras

The future directions for “Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate” and related compounds involve further preclinical development due to their promising in vivo activity profile and drug-like properties . There is a continuous demand for new, more effective, and safer therapeutics, especially in the field of epilepsy treatment .

Análisis Bioquímico

Biochemical Properties

Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites .

Cellular Effects

Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate affects various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it may affect the expression of certain genes, thereby altering cellular behavior and metabolic activities .

Molecular Mechanism

The molecular mechanism of action of ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their activity. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained alterations in cellular processes .

Dosage Effects in Animal Models

The effects of ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic activities or modulating cellular responses. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may act as a substrate or inhibitor in specific biochemical reactions, thereby affecting the overall metabolic network. Its involvement in these pathways can lead to changes in the concentrations of key metabolites, impacting cellular metabolism .

Transport and Distribution

The transport and distribution of ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and function .

Subcellular Localization

Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules and influence its overall biological effects .

Propiedades

IUPAC Name |

ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-2-18-13(17)9-3-5-10(6-4-9)14-11(15)7-8-12(14)16/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNSWUCREVARSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374469 | |

| Record name | Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92634-76-9 | |

| Record name | Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-YL)propanoic acid](/img/structure/B1349863.png)

![1-[4-(Benzyloxy)phenyl]piperazine hydrochloride](/img/structure/B1349873.png)